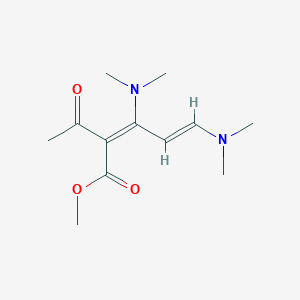
methyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate, also known as MADAP, is a fluorescent compound that has been widely used in scientific research for its unique properties. MADAP is a derivative of the natural compound curcumin, which is found in turmeric.
作用機序
Methyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate is a fluorescent probe that can be excited by light of a specific wavelength. When this compound is exposed to ROS or RNS, it undergoes a chemical reaction that changes its fluorescence properties. This change in fluorescence can be measured and used to quantify the amount of ROS or RNS in a sample. The mechanism of action of this compound has been well-studied and has been shown to be highly specific and sensitive.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not interfere with normal cellular processes. It has been used in many in vitro and in vivo studies to investigate the effects of ROS and RNS on various biological systems. This compound has also been used to study the effects of antioxidants and other compounds on ROS and RNS levels in cells and tissues.
実験室実験の利点と制限
One of the main advantages of methyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate is its high sensitivity and specificity for detecting ROS and RNS. It is also relatively easy to use and can be incorporated into many different experimental designs. However, this compound has some limitations, such as its potential for photobleaching and the need for specialized equipment for fluorescence measurements.
将来の方向性
There are many future directions for research on methyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate. One area of interest is the development of new fluorescent probes that are more specific and sensitive for detecting ROS and RNS. Another area of interest is the use of this compound in clinical applications, such as the diagnosis and treatment of diseases that involve oxidative stress and inflammation. Additionally, this compound can be used to study the effects of environmental toxins and pollutants on ROS and RNS levels in cells and tissues.
合成法
Methyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate can be synthesized through a multi-step process from curcumin. The first step involves the reaction of curcumin with acetic anhydride to form diacetylcurcumin. The second step involves the reaction of diacetylcurcumin with dimethylamine to form this compound. The synthesis method of this compound has been well-established and has been used in many research studies.
科学的研究の応用
Methyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate has been widely used in scientific research as a fluorescent probe for detecting and measuring reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells and tissues. ROS and RNS are important signaling molecules that play a crucial role in many physiological and pathological processes. This compound has also been used to study the redox status of cells and tissues, as well as to investigate the mechanisms of oxidative stress and inflammation.
特性
IUPAC Name |
methyl (2E,4E)-2-acetyl-3,5-bis(dimethylamino)penta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-9(15)11(12(16)17-6)10(14(4)5)7-8-13(2)3/h7-8H,1-6H3/b8-7+,11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNDNKOGIYSSQY-ZDVGBALWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(C=CN(C)C)N(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C(/C=C/N(C)C)\N(C)C)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4994689.png)
![4-[3-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4994695.png)
![1,3-dimethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4994700.png)
![3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B4994716.png)
![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4994720.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B4994731.png)
![N-(3,4-dichlorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4994739.png)
![5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994740.png)
![ethyl 7-methyl-2-[4-(4-morpholinyl)benzylidene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4994745.png)
![8-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4994755.png)

![5-ethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4994765.png)
![methyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4994768.png)